Cas no 2092087-11-9 (3-{1-(trimethylsilyl)methyl-1H-1,2,3-triazol-4-yl}azetidin-3-ol)
3-{1-(trimethylsilyl)methyl-1H-1,2,3-triazol-4-yl}azetidin-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-Azetidinol, 3-[1-[(trimethylsilyl)methyl]-1H-1,2,3-triazol-4-yl]-
- 3-{1-(trimethylsilyl)methyl-1H-1,2,3-triazol-4-yl}azetidin-3-ol
-
- Inchi: 1S/C9H18N4OSi/c1-15(2,3)7-13-4-8(11-12-13)9(14)5-10-6-9/h4,10,14H,5-7H2,1-3H3
- InChI Key: FRKRYYOAUPNAQU-UHFFFAOYSA-N
- SMILES: N1CC(C2=CN(C[Si](C)(C)C)N=N2)(O)C1
3-{1-(trimethylsilyl)methyl-1H-1,2,3-triazol-4-yl}azetidin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-259270-1g |
3-{1-[(trimethylsilyl)methyl]-1H-1,2,3-triazol-4-yl}azetidin-3-ol |
2092087-11-9 | 1g |
$0.0 | 2023-09-14 | ||
| Enamine | EN300-259270-1.0g |
3-{1-[(trimethylsilyl)methyl]-1H-1,2,3-triazol-4-yl}azetidin-3-ol |
2092087-11-9 | 1.0g |
$0.0 | 2023-03-01 |
3-{1-(trimethylsilyl)methyl-1H-1,2,3-triazol-4-yl}azetidin-3-ol Related Literature
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
Additional information on 3-{1-(trimethylsilyl)methyl-1H-1,2,3-triazol-4-yl}azetidin-3-ol
Comprehensive Overview of 3-{1-(trimethylsilyl)methyl-1H-1,2,3-triazol-4-yl}azetidin-3-ol (CAS No. 2092087-11-9)
The compound 3-{1-(trimethylsilyl)methyl-1H-1,2,3-triazol-4-yl}azetidin-3-ol (CAS No. 2092087-11-9) is a highly specialized chemical entity that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structure, featuring a trimethylsilyl group and a 1,2,3-triazole ring, makes it a valuable intermediate for the synthesis of novel pharmaceuticals and advanced materials. Researchers are particularly interested in its potential applications in click chemistry and drug discovery, where its reactivity and stability offer distinct advantages.
In recent years, the demand for heterocyclic compounds like 3-{1-(trimethylsilyl)methyl-1H-1,2,3-triazol-4-yl}azetidin-3-ol has surged due to their versatility in constructing complex molecular architectures. This compound is often explored in the context of bioorthogonal chemistry, a rapidly growing field that enables selective reactions in biological systems without interfering with native processes. Its azetidin-3-ol moiety further enhances its utility as a building block for bioactive molecules, particularly in the development of kinase inhibitors and GPCR modulators.
The synthesis of 3-{1-(trimethylsilyl)methyl-1H-1,2,3-triazol-4-yl}azetidin-3-ol typically involves Cu-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This method is prized for its efficiency and selectivity, aligning with the broader trend toward green chemistry and sustainable synthetic practices. The incorporation of a trimethylsilyl group not only stabilizes the triazole ring but also facilitates further functionalization, making the compound a versatile tool for structure-activity relationship (SAR) studies.
From a commercial perspective, 2092087-11-9 is increasingly sought after by pharmaceutical and biotech companies engaged in high-throughput screening and fragment-based drug design. Its ability to serve as a molecular scaffold for diverse therapeutic targets, including anticancer agents and anti-inflammatory drugs, underscores its importance in modern drug development. Additionally, its compatibility with automated synthesis platforms makes it a favorite among researchers working on combinatorial chemistry.
Beyond pharmaceuticals, 3-{1-(trimethylsilyl)methyl-1H-1,2,3-triazol-4-yl}azetidin-3-ol has potential applications in material science, particularly in the design of smart polymers and self-healing materials. The triazole ring’s robust hydrogen-bonding capacity and the silyl group’s hydrophobic properties enable the creation of materials with tailored mechanical and thermal characteristics. This dual functionality aligns with the growing interest in multifunctional materials for use in biomedical devices and electronic coatings.
As the scientific community continues to explore the boundaries of chemical space, compounds like 2092087-11-9 are poised to play a pivotal role. Their integration into AI-driven drug discovery platforms and machine learning-enabled material design workflows highlights their relevance in the era of digital chemistry. For researchers and industry professionals alike, understanding the properties and applications of this compound is essential for staying at the forefront of innovation.
2092087-11-9 (3-{1-(trimethylsilyl)methyl-1H-1,2,3-triazol-4-yl}azetidin-3-ol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)